molecular formula C10H21NO5S B14180720 2-[(3-Sulfopropyl)amino]heptanoic acid CAS No. 918824-96-1

2-[(3-Sulfopropyl)amino]heptanoic acid

Cat. No.: B14180720
CAS No.: 918824-96-1
M. Wt: 267.34 g/mol
InChI Key: FOETYIMMJIAKSM-UHFFFAOYSA-N
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Description

2-[(3-Sulfopropyl)amino]heptanoic acid is an organic compound with the molecular formula C10H21NO5S.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Sulfopropyl)amino]heptanoic acid typically involves the reaction of heptanoic acid with 3-aminopropylsulfonic acid under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pH, and reaction time, are optimized to achieve high yield and purity of the compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The raw materials are mixed in reactors, and the reaction is monitored to ensure consistent quality. After the reaction, the product is purified using techniques such as crystallization, filtration, and drying to obtain the final compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-[(3-Sulfopropyl)amino]heptanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(3-Sulfopropyl)amino]heptanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-[(3-Sulfopropyl)amino]heptanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing biochemical processes. The sulfonic acid group enhances its solubility and reactivity, while the secondary amine group allows for interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3-Sulfopropyl)amino]octanoic acid
  • 2-[(3-Sulfopropyl)amino]hexanoic acid
  • 2-[(3-Sulfopropyl)amino]pentanoic acid

Uniqueness

2-[(3-Sulfopropyl)amino]heptanoic acid is unique due to its specific chain length and functional groups, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it suitable for specific applications .

Properties

CAS No.

918824-96-1

Molecular Formula

C10H21NO5S

Molecular Weight

267.34 g/mol

IUPAC Name

2-(3-sulfopropylamino)heptanoic acid

InChI

InChI=1S/C10H21NO5S/c1-2-3-4-6-9(10(12)13)11-7-5-8-17(14,15)16/h9,11H,2-8H2,1H3,(H,12,13)(H,14,15,16)

InChI Key

FOETYIMMJIAKSM-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C(=O)O)NCCCS(=O)(=O)O

Origin of Product

United States

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